molecular formula C19H15FN2O5S2 B2953910 Methyl 4-(2-(2-((4-fluorophenyl)sulfonyl)acetamido)thiazol-4-yl)benzoate CAS No. 895475-13-5

Methyl 4-(2-(2-((4-fluorophenyl)sulfonyl)acetamido)thiazol-4-yl)benzoate

Cat. No.: B2953910
CAS No.: 895475-13-5
M. Wt: 434.46
InChI Key: GUUCRRUQJJWPIE-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . They contain sulfur and nitrogen at position-1 and -3, respectively . Thiazole was first described by Hantzsch and Weber in 1887 .


Synthesis Analysis

Thiazoles can be synthesized through various methods. For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized by Karuvalam et al. and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions of thiazoles can be quite diverse, depending on the substituents on the thiazole ring. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anticonvulsant Agents

Research has highlighted the synthesis of heterocyclic compounds incorporating a sulfonamide thiazole moiety, demonstrating significant anticonvulsive effects in some synthesized compounds, which abolished the tonic extensor phase and offered 100% protection against convulsions induced by picrotoxin (Farag et al., 2012).

Fluoroalkylation and Aryl Migration

A study on fluoroalkylative aryl migration utilized sodium di- and monofluoroalkanesulfinates derived from related sulfinate salts for synthetic applications, demonstrating a novel approach in the modification of N-arylsulfonylated amides (He et al., 2015).

Anticancer Activity

Novel sulfonamide derivatives synthesized using related intermediates showed potent anticancer activity against breast and colon cancer cell lines, with one compound being particularly potent against breast cancer cell lines (Ghorab et al., 2015).

Enzyme Inhibition

Compounds synthesized with benzodioxane and acetamide moieties, related to the chemical structure , were investigated for their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase, showing substantial inhibitory activity against yeast α-glucosidase (Abbasi et al., 2019).

Antimicrobial Agents

The synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety has been explored for potential use as antimicrobial agents. These compounds showed promising results against both bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Darwish et al., 2014).

Future Directions

Thiazoles continue to be an area of active research due to their diverse biological activities. Researchers are synthesizing new thiazole derivatives and evaluating their biological activities .

Properties

IUPAC Name

methyl 4-[2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O5S2/c1-27-18(24)13-4-2-12(3-5-13)16-10-28-19(21-16)22-17(23)11-29(25,26)15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUCRRUQJJWPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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